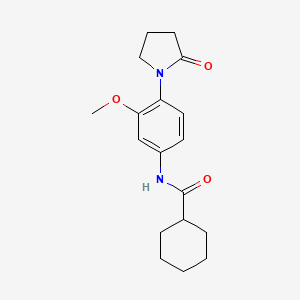![molecular formula C22H14ClF3N2OS B2769403 2-[(2-氯苯基)硫醚甲基]-3-[3-(三氟甲基)苯基]喹唑啉-4-酮 CAS No. 338957-88-3](/img/structure/B2769403.png)
2-[(2-氯苯基)硫醚甲基]-3-[3-(三氟甲基)苯基]喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline and quinazolinone are heterocyclic fused rings that have drawn significant attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The starting compound, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, can be synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis
The structures of quinazoline derivatives can be evaluated by FTIR, 1H-NMR, 13CNMR, and Mass spectroscopy .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives have been shown to have various biological and pharmacological effects including anti-cancer, anti-diabetes, antifungal, antibacterial, antihypertensive, and anti-tuberculosis activity .科学研究应用
合成和微生物研究
类似于 2-[(2-氯苯基)硫代甲基]-3-[3-(三氟甲基)苯基]喹唑啉-4-酮的化合物已被合成并研究其微生物特性。例如,Patel 等人 (2010) 的一项研究开发了喹唑啉-4(3H)酮的 (4-氧代-噻唑烷基)磺酰胺,并测试了它们的抗菌和抗真菌活性,揭示了针对各种微生物的显着结果 (Patel, Patel, H. R. Patel, Shaikh, & J. C. Patel, 2010)。
喹唑啉酮衍生物的生物活性
Saleh 等人 (2004) 探索了新的 3H-喹唑啉-4-酮衍生物的生物活性,这些衍生物衍生自 3-苯基氨基-2-硫代氧-3H-喹唑啉-4-酮。这些衍生物表现出显着的抗菌活性 (Saleh, Hafez, Abdel‐hay, & Gad, 2004)。
喹唑啉-4(3H)-酮的抗菌活性
Patel 等人 (2010) 对含有磺酰胺基-4-噻唑烷酮的喹唑啉-4(3H)-酮的另一项研究发现,一些衍生物显示出有希望的抗菌活性,特别是针对白色念珠菌 (Patel, Patel, & J. Patel, 2010)。
AMPA 受体拮抗剂
在神经科学领域,Chenard 等人 (2001) 合成了一系列 6-氟-3-(2-氯苯基)喹唑啉-4-酮,以研究它们作为 AMPA 受体拮抗剂的作用。这项研究有助于理解 AMPA 受体抑制的构效关系 (Chenard, Welch, Blake, Butler, Reinhold, Ewing, Menniti, & Pagnozzi, 2001)。
抗癌活性
Noolvi 和 Patel (2013) 研究了喹唑啉酮衍生物的潜在抗癌活性。他们合成了 3-(取代的亚苄基氨基)-7-氯-2-苯基喹唑啉-4(3H)-酮衍生物,并评估了它们对 CNS SNB-75 癌细胞系的活性,揭示了显着的结果 (Noolvi & Patel, 2013)。
作用机制
属性
IUPAC Name |
2-[(2-chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2OS/c23-17-9-2-4-11-19(17)30-13-20-27-18-10-3-1-8-16(18)21(29)28(20)15-7-5-6-14(12-15)22(24,25)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLOTYKCATVAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=CC=CC=C3Cl)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2769321.png)
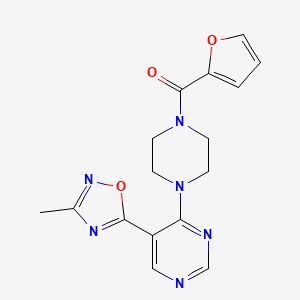

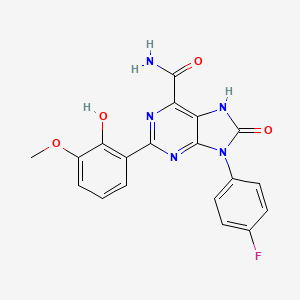
![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)
![N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)

![2-methoxyethyl N-[[4-(4-chlorobenzoyl)phenyl]carbamoyl]carbamate](/img/structure/B2769334.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)
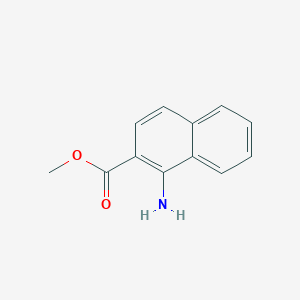
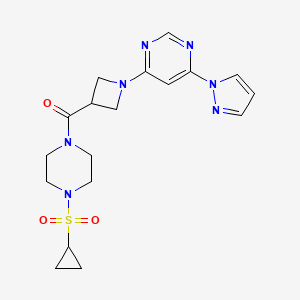
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)
